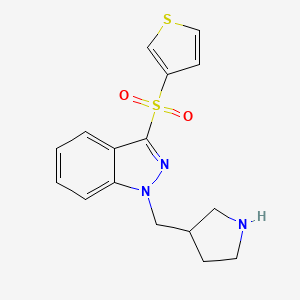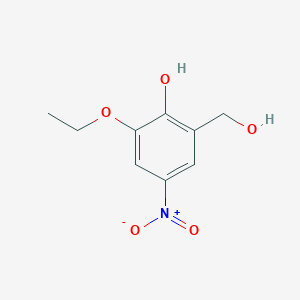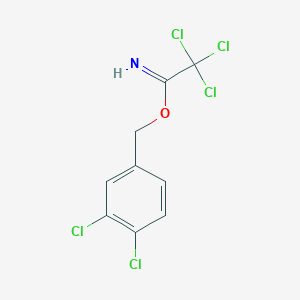
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl and a thienylsulfonyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of Thienylsulfonyl Group: This can be done through sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound without additional functional groups.
1-(3-Pyrrolidinylmethyl)-1H-Indazole: Lacks the thienylsulfonyl group.
3-(3-Thienylsulfonyl)-1H-Indazole: Lacks the pyrrolidinylmethyl group.
Uniqueness
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is unique due to the presence of both pyrrolidinylmethyl and thienylsulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
651336-07-1 |
|---|---|
Fórmula molecular |
C16H17N3O2S2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-(pyrrolidin-3-ylmethyl)-3-thiophen-3-ylsulfonylindazole |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-6-8-22-11-13)16-14-3-1-2-4-15(14)19(18-16)10-12-5-7-17-9-12/h1-4,6,8,11-12,17H,5,7,9-10H2 |
Clave InChI |
WGHWWXUEICMOHL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)
